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Compound of Interest

Compound Name: 2-Naphthalenol, 1-butyl-

Cat. No.: B15473092 Get Quote

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bietet dieser

Leitfaden einen objektiven Vergleich und experimentelle Daten zur Validierung der Synthese

von 1-Butyl-2-naphthalenol. Der Schwerpunkt liegt auf der spektroskopischen

Charakterisierung und alternativen Synthesewegen.

Die erfolgreiche Synthese von 1-Butyl-2-naphthalenol, einer potenziell wichtigen Verbindung in

der pharmazeutischen Forschung, erfordert eine sorgfältige Validierung seiner chemischen

Struktur. Spektroskopische Methoden sind für diese Bestätigung unerlässlich. Dieser Leitfaden

fasst die erwarteten spektroskopischen Daten zusammen, beschreibt detaillierte experimentelle

Protokolle und vergleicht alternative Syntheseansätze.

Spektroskopische Charakterisierung
Die Validierung der chemischen Struktur von 1-Butyl-2-naphthalenol stützt sich auf eine

Kombination von spektroskopischen Techniken, darunter Kernspinresonanz (NMR), Infrarot

(IR)-Spektroskopie und Massenspektrometrie (MS). Nachfolgend sind die erwarteten Daten für

1-Butyl-2-naphthalenol aufgeführt, die sich auf die Analyse ähnlicher C1-substituierter 2-

Naphtholderivate stützen.

Tabelle 1: Zusammenfassung der spektroskopischen Daten für C1-substituierte 2-

Naphtholderivate
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Spektroskopische
Methode

Beobachtete
Eigenschaften für analoge
Verbindungen

Erwartete Eigenschaften
für 1-Butyl-2-naphthalenol

¹H-NMR
Aromatische Protonen im

Bereich von 7,10-8,00 ppm.

Multipletts im Bereich von

7,10-8,00 ppm für die

Naphthalin-Protonen.

Methylenprotonen (CH₂)

neben dem Naphthalinring bei

~4,30-4,50 ppm.

Ein Triplett bei ca. 2,8-3,0 ppm

für die an den Naphthalinring

gebundenen CH₂-Gruppe.

Aliphatische Protonen der

Seitenkette bei 0,90-1,70 ppm.

Multipletts für die mittleren

CH₂-Gruppen und ein Triplett

für die terminale CH₃-Gruppe

der Butylkette.

Hydroxylproton (OH) als

breites Singulett.

Ein breites Singulett für das

OH-Proton, dessen chemische

Verschiebung von der

Konzentration und dem

Lösungsmittel abhängt.

¹³C-NMR
Aromatische Kohlenstoffe im

Bereich von 110-155 ppm.

Mehrere Signale im

aromatischen Bereich (ca.

110-155 ppm).

Kohlenstoff des

Naphthalinrings, der an die

OH-Gruppe gebunden ist (C2),

bei ~151-154 ppm.

Ein Signal bei ca. 152 ppm für

C2.

Kohlenstoff des

Naphthalinrings, der an die

Alkylgruppe gebunden ist (C1),

bei ~116-119 ppm.

Ein Signal bei ca. 118 ppm für

C1.

Aliphatische Kohlenstoffe der

Seitenkette.

Signale für die vier

Kohlenstoffatome der

Butylgruppe im aliphatischen

Bereich (ca. 14-35 ppm).
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IR-Spektroskopie

Breite Bande für die O-H-

Streckschwingung bei ~3200-

3600 cm⁻¹.

Eine breite Bande im Bereich

von 3200-3600 cm⁻¹ (O-H-

Streckschwingung).

C-H-Streckschwingungen

(aromatisch) bei ~3000-3100

cm⁻¹.

Absorptionen im Bereich von

3000-3100 cm⁻¹ (aromatische

C-H-Streckschwingung).

C-H-Streckschwingungen

(aliphatisch) bei ~2850-2960

cm⁻¹.

Starke Absorptionen im

Bereich von 2850-2960 cm⁻¹

(aliphatische C-H-

Streckschwingung).

C=C-Streckschwingungen

(aromatisch) bei ~1500-1600

cm⁻¹.

Absorptionen im Bereich von

1500-1600 cm⁻¹ (aromatische

C=C-Streckschwingung).

C-O-Streckschwingung bei

~1200-1250 cm⁻¹.

Eine starke Bande im Bereich

von 1200-1250 cm⁻¹ (C-O-

Streckschwingung).

Massenspektrometrie

Molekülionenpeak [M+H]⁺, der

der berechneten Masse

entspricht.

Ein Molekülionenpeak, der der

exakten Masse von C₁₄H₁₆O

entspricht.

Experimentelle Protokolle
Synthese von 1-Butyl-2-naphthalenol (Beispielprotokoll)
Eine gängige Methode zur Synthese von C1-alkylierten 2-Naphtholen ist die Friedel-Crafts-

Alkylierung oder verwandte Reaktionen. Ein alternatives, neueres Verfahren ist die Ruthenium-

katalysierte dehydrierende α-C-H-Funktionalisierung.[1]

Reaktionsaufbau: In einem trockenen Reaktionsgefäß werden 2-Naphthol, ein Überschuss

an 1-Butanol (als Alkylierungsreagenz und Lösungsmittel) und ein geeigneter Katalysator (z.

B. ein Ruthenium-Komplex) unter inerter Atmosphäre zusammengegeben.

Reaktionsbedingungen: Die Mischung wird für eine bestimmte Zeit (z. B. 12-24 Stunden) bei

erhöhter Temperatur (z. B. 100-120 °C) gerührt.
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Aufarbeitung: Nach Abschluss der Reaktion wird das Reaktionsgemisch abgekühlt. Das

Lösungsmittel und flüchtige Bestandteile werden unter Vakuum entfernt.

Reinigung: Der Rohextrakt wird mittels Säulenchromatographie über Kieselgel gereinigt,

wobei ein geeignetes Eluentengemisch (z. B. Hexan/Ethylacetat) verwendet wird, um das

reine 1-Butyl-2-naphthalenol zu isolieren.[1]

Spektroskopische Analyse
NMR-Spektroskopie: ¹H- und ¹³C-NMR-Spektren werden auf einem Spektrometer (z. B. 400

MHz) unter Verwendung eines deuterierten Lösungsmittels (z. B. CDCl₃) aufgenommen.[1]

IR-Spektroskopie: Das IR-Spektrum wird mit einem FTIR-Spektrometer aufgenommen. Die

Probe kann als dünner Film auf einer NaCl-Platte oder als KBr-Pressling analysiert werden.

Massenspektrometrie: Die hochauflösende Massenspektrometrie (HRMS) wird

typischerweise mittels Elektrospray-Ionisierung (ESI) durchgeführt, um die exakte Masse

des Molekülions zu bestimmen.[1]
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Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese und Validierung von 1-Butyl-2-

naphthalenol.

Alternative Synthesemethoden
Neben der direkten Alkylierung gibt es alternative Ansätze zur Synthese von C1-substituierten

2-Naphtholen.

Tabelle 2: Vergleich alternativer Synthesemethoden

Methode Beschreibung Vorteile Nachteile

Grindstone-Chemie

Eine

lösungsmittelfreie,

mechanochemische

Methode, bei der die

Reaktanten

zusammen vermahlen

werden.[2]

Umweltfreundlich,

energieeffizient,

schnelle

Reaktionszeiten.[2]

Möglicherweise nicht

für alle Substrate

geeignet,

Maßstabsvergrößerun

g kann eine

Herausforderung sein.

Ein-Topf-Drei-

Komponenten-

Reaktion

Reaktion von 2-

Naphthol, einem

Aldehyd und einem

Amin in Gegenwart

eines Katalysators zur

Bildung von 1-

Aminoalkyl-2-

naphtholen.[2]

Hohe Atomökonomie,

einfache

Durchführung.

Führt zu Aminoalkyl-

anstelle von reinen

Alkylderivaten.

Photoinduzierte

Substitution

Substitution am 2-

Naphthoxid-Anion in

Gegenwart eines

Elektronenakzeptors.

[3]

Ermöglicht die

Synthese von C1-

substituierten

Derivaten ohne

Abgangsgruppe am 2-

Naphthol.[3]

Erfordert

photochemische

Ausrüstung,

Anwendbarkeit kann

substratspezifisch

sein.
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Die Validierung der Synthese von 1-Butyl-2-naphthalenol ist ein entscheidender Schritt, der

sich auf eine Kombination von ¹H-NMR, ¹³C-NMR, IR-Spektroskopie und Massenspektrometrie

stützt. Obwohl spezifische Daten für diese exakte Verbindung in der Literatur spärlich sind,

ermöglicht der Vergleich mit analogen C1-substituierten 2-Naphtholen eine zuverlässige

Vorhersage der zu erwartenden spektroskopischen Signaturen. Die Wahl der

Synthesemethode hängt von den spezifischen Anforderungen des Labors ab, wobei neuere,

umweltfreundlichere Methoden wie die "Grindstone-Chemie" vielversprechende Alternativen zu

traditionellen Ansätzen darstellen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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